6-Diazo-5-oxo-D-norleucine is a D-glutamine analog that acts as an affinity label for γ-glutamyl transpeptidase (GGT) []. It is a diazo-containing amino acid [] that irreversibly inactivates the enzyme []. While structurally similar to the more widely studied 6-Diazo-5-oxo-L-norleucine, the D-form isomer exhibits distinct properties, notably a lower inactivation rate for GGT compared to its L-counterpart [].
Investigating GGT in specific disease models: The role of GGT in various diseases like cancer and asthma has been implicated []. Using 6-Diazo-5-oxo-D-norleucine as a tool to modulate GGT activity in specific disease models could help elucidate the enzyme's contribution to disease pathology and potentially identify novel therapeutic targets.
6-Diazo-5-oxo-D-norleucine, commonly referred to as 6-Diazo-5-oxo-L-norleucine (DON), is a synthetic amino acid analog of glutamine. It is primarily known for its role as a competitive inhibitor of glutamine metabolism. This compound has garnered attention in various fields, particularly in cancer research, due to its ability to inhibit tumor growth by disrupting glutamine-dependent metabolic pathways.
6-Diazo-5-oxo-D-norleucine was first synthesized in the 1970s and has since been utilized in numerous studies investigating its biochemical properties and potential therapeutic applications. It is derived from the natural amino acid L-norleucine and features a diazo and keto functional group that contributes to its biological activity.
6-Diazo-5-oxo-D-norleucine is classified as a non-proteinogenic amino acid. Its structural uniqueness allows it to interact specifically with enzymes involved in glutamine metabolism, making it a valuable tool in biochemical research.
The synthesis of 6-Diazo-5-oxo-D-norleucine typically involves several steps, including the protection of functional groups and coupling reactions. One common method includes the use of tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups during the formation of peptide bonds.
Technical Details:
The molecular formula of 6-Diazo-5-oxo-D-norleucine is C₁₀H₁₄N₄O₃, and it features a unique structure characterized by:
The compound exhibits a molecular weight of approximately 234.25 g/mol. The presence of multiple functional groups allows for various interactions with biological macromolecules, particularly enzymes involved in metabolic pathways.
6-Diazo-5-oxo-D-norleucine participates in several chemical reactions, primarily as an inhibitor of enzymes that metabolize glutamine. Its primary reaction mechanism involves binding to active sites on these enzymes, thereby preventing substrate access and subsequent catalysis.
Technical Details:
The mechanism by which 6-Diazo-5-oxo-D-norleucine exerts its effects involves several steps:
Research indicates that DON's inhibition can lead to significant reductions in tumor growth in preclinical models, highlighting its potential as an anti-cancer agent .
Relevant data shows that DON has a limit of detection in biological samples at low nanomolar levels when analyzed via liquid chromatography-mass spectrometry techniques .
6-Diazo-5-oxo-D-norleucine has several applications in scientific research:
6-Diazo-5-oxo-D-norleucine (CAS 71629-86-2) is a non-proteinogenic amino acid analog with the molecular formula C₆H₉N₃O₃ and a molecular weight of 171.16 g/mol [5] [8]. The compound features a linear carbon chain with three key functional groups: an α-amino group, a carboxylic acid terminus, and a diazoketone moiety at the ω-position. The diazoketone group (–C(=O)C=[N⁺]=[N⁻]) is electronically stabilized through conjugation between the carbonyl and diazo functionalities, rendering it sufficiently stable for isolation and characterization under controlled conditions [7].
The molecule contains one defined stereocenter at the α-carbon, confirmed to exhibit absolute (R)-configuration via stereodescriptors in canonical SMILES notation (N@HC(O)=O) [5] [8]. Crystallographic analysis reveals a zwitterionic structure in the solid state, with the α-ammonium group (+NH₃) and carboxylate group (–COO⁻) forming an internal salt, while the diazoketone remains neutral [5] [9]. This configuration creates a dipole moment significantly influencing solubility and intermolecular interactions.
Table 1: Fundamental Molecular Properties
Property | Value | Reference |
---|---|---|
CAS Registry Number | 71629-86-2 | [1] |
Molecular Formula | C₆H₉N₃O₃ | [5] |
Molecular Weight | 171.16 g/mol | [5] |
Defined Stereocenters | 1 (R-configuration) | [8] |
E/Z Centers | 1 (diazo functionality) | [8] |
Topological Polar SA | 97.46 Ų | [5] |
6-Diazo-5-oxo-D-norleucine is the enantiomer of the naturally occurring L-form (6-Diazo-5-oxo-L-norleucine, DON), originally isolated from Streptomyces species [1] [10]. Both enantiomers share identical physicochemical properties (melting point, solubility, spectroscopic profiles) but differ dramatically in their biological interactions due to chiral recognition by enzymes.
The L-enantiomer (DON) serves as a potent inhibitor of glutamine-utilizing enzymes (e.g., glutaminase, carbamoyl phosphate synthetase) by mimicking the natural substrate L-glutamine at enzyme active sites [10]. In contrast, the D-enantiomer displays significantly reduced binding affinity toward these enzymes due to incorrect spatial orientation of its functional groups. This is experimentally evidenced by the absence of antitumor activity in D-enantiomer studies, whereas the L-form shows potent cytotoxicity [1] [10]. The chirality-dependent bioactivity underscores the critical role of stereochemistry in its mechanism of action, despite near-identical chemical behavior.
Table 2: Comparative Properties of Enantiomers
Property | D-Enantiomer | L-Enantiomer (DON) | |
---|---|---|---|
Stereodescriptor | (R)-configuration | (S)-configuration | |
Specific Rotation | Not reported | [α]₂₆D +21° (c=5.4% in H₂O) | [10] |
Enzymatic Inhibition | Weak/non-existent | Potent (nM-μM Kᵢ) | [10] |
Natural Occurrence | Synthetic | Streptomyces metabolite | [10] |
Biosynthetic Pathway | Not applicable | Lysine-derived | [10] |
The compound presents as a faint yellow to yellow-brown crystalline powder at ambient temperature [1] [5]. It exhibits high solubility in aqueous media (miscible in water) and polar solvents like methanol, acetone, and ethanol, though dissolution in absolute alcohols is problematic [5] [10]. Its zwitterionic nature facilitates aqueous dissolution but complicates organic solvent extraction.
Stability is highly dependent on pH and temperature. The diazoketone group undergoes acid-catalyzed decomposition below pH 5.0, leading to loss of nitrogen gas (N₂) and formation of undesired ketene derivatives [7] [10]. At physiological pH (7.0–7.4), the compound remains stable for several hours, but prolonged exposure induces intramolecular cyclization, generating a 3,4-dihydro-2H-pyrrole derivative [7]. Thermal stability is limited, with decomposition observed above 146°C (melting point coincides with decomposition) [5].
Storage requires stringent conditions: −20°C under inert atmosphere to prevent hydrolytic or photochemical degradation [1] [5]. The compound displays moderate photolability due to the diazo chromophore, necessitating protection from light. In solution, degradation follows pseudo-first-order kinetics, with half-life significantly reduced at elevated temperatures or extreme pH.
UV-Vis Spectroscopy:Aqueous solutions exhibit characteristic absorption maxima at 274 nm (ε ≈ 683 M⁻¹cm⁻¹) and 244 nm (ε ≈ 376 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated diazoketone system [9] [10]. The 274 nm peak serves as a diagnostic marker for concentration determination and purity assessment.
Infrared Spectroscopy:Key IR vibrational frequencies include:
Nuclear Magnetic Resonance:Predicted ¹H NMR and ¹³C NMR shifts (D₂O, pH 7.0) based on computational models (ChemAxon) and structural analogs:
Table 3: Predicted NMR Spectral Data
Nucleus | Chemical Shift (δ) | Assignment | Multiplicity |
---|---|---|---|
¹H | 3.65 ppm | α-CH (C2) | dd |
2.45–2.60 ppm | β-CH₂ (C3) | m | |
2.35–2.45 ppm | γ-CH₂ (C4) | m | |
6.10 ppm | =CH- (diazo, C5) | s | |
¹³C | 175.5 ppm | C1 (carboxylate) | - |
54.8 ppm | C2 (α-carbon) | - | |
30.1 ppm | C3 (β-carbon) | - | |
37.6 ppm | C4 (γ-carbon) | - | |
192.5 ppm | C5 (ketone carbonyl) | - | |
162.5 ppm | C6 (diazo carbon) | - |
The diazo proton (=CH-) resonates as a distinctive singlet near 6.10 ppm in ¹H NMR, while the ketone carbonyl appears significantly downfield (192.5 ppm) in ¹³C NMR due to electron withdrawal by the diazo group [9].
Mass Spectrometry:High-resolution ESI-MS shows a molecular ion peak at m/z 172.070 [M+H]⁺ (calculated for C₆H₁₀N₃O₃⁺: 172.072), with major fragments resulting from N₂ loss (m/z 144.065) and decarboxylation (m/z 128.071) [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7